

NF546: A P2Y11 Receptor Agonist with Vasculoprotective Properties

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Compound of Interest

Compound Name: NF546

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NF546, a potent and selective agonist of the P2Y11 receptor, has emerged as a significant modulator of vascular function and a promising therapeutic agent for a range of vascular dysfunctions. This technical guide synthesizes the current understanding of **NF546**'s role in the vasculature, detailing its mechanism of action, its effects on endothelial and smooth muscle cells, and its potential in mitigating pathological conditions such as atherosclerosis and inflammation. This document provides researchers and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to NF546 and the P2Y11 Receptor

Extracellular nucleotides, such as adenosine triphosphate (ATP), are crucial signaling molecules in the cardiovascular system, regulating vascular tone, inflammation, and cell proliferation through their interaction with purinergic receptors. The P2Y receptor family, a group of G protein-coupled receptors, plays a pivotal role in these processes. Among these, the P2Y11 receptor is unique due to its dual coupling to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively[1].

NF546 is a synthetic, non-nucleotide agonist that exhibits high selectivity for the P2Y11 receptor. Its activation of this receptor has been shown to elicit a range of beneficial vascular

effects, primarily through the modulation of endothelial and vascular smooth muscle cell (VSMC) function.

Mechanism of Action of NF546 in the Vasculature

The vasculoprotective effects of **NF546** are primarily mediated through its action on the P2Y11 receptor present on endothelial cells and VSMCs.

Endothelial Cell Modulation

In endothelial cells, **NF546**-mediated P2Y11 receptor activation leads to:

- **Increased Nitric Oxide (NO) Bioavailability:** **NF546** promotes endothelium-dependent vasorelaxation by increasing the production of nitric oxide (NO), a potent vasodilator[2][3]. This is achieved through the activation of endothelial nitric oxide synthase (eNOS)[4].
- **Reduced Oxidative Stress:** **NF546** has been demonstrated to decrease the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in response to inflammatory stimuli like lipopolysaccharide (LPS) and Angiotensin II (AngII)[2][4][5][6]. This antioxidant effect contributes to the restoration of normal vascular function[5][6].
- **Modulation of Vasoactive Factors:** **NF546** influences the expression and secretion of key vasoactive molecules. It upregulates the production of the vasodilator eNOS while downregulating the potent vasoconstrictor endothelin-1 (ET-1)[2][3][4].
- **Anti-inflammatory Effects:** The P2Y11 receptor is implicated in modulating endothelial inflammation[7][8]. While some studies suggest a protective role, others indicate that P2Y11 receptor antagonism can mitigate oxidized LDL-induced endothelial inflammation, suggesting a complex role in atherosclerosis[9].

Vascular Smooth Muscle Cell (VSMC) Regulation

In VSMCs, **NF546** demonstrates the ability to:

- **Inhibit Proliferation:** Aberrant VSMC proliferation is a key event in the development of intimal hyperplasia and atherosclerosis. **NF546** has been shown to reduce VSMC proliferation induced by stimuli such as AngII and hypoxia/reoxygenation[2][4].

- **Prevent Phenotypic Switching:** **NF546** helps maintain the contractile phenotype of VSMCs, preventing their switch to a synthetic, pro-inflammatory phenotype that contributes to vascular remodeling and plaque formation[2][3][4].
- **Modulate cAMP Levels:** In human and mouse VSMCs, **NF546** increases the synthesis of cyclic AMP (cAMP)[10][11]. This signaling molecule is involved in various cellular processes, including the regulation of cell growth and contractility.

Quantitative Data on NF546's Vascular Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **NF546** on vascular function.

Table 1: Effect of **NF546** on Angiotensin II-Induced Vascular Dysfunction in Rat Aortic Rings

Parameter	Condition	Response	Reference
Vasoconstriction	AngII (100 nM)	Tendency to increase	[3][4]
AngII (100 nM) + NF546 (10 µM)	Significantly reduced vasoconstriction	[4]	
Vasorelaxation (Acetylcholine-induced)	AngII (100 nM)	Significantly impaired	[3][4]
AngII (100 nM) + NF546 (10 µM)	Significantly restored vasorelaxation	[4]	
H2O2 Release	AngII (100 nM)	Increased	[4]
AngII (100 nM) + NF546 (10 µM)	Suppressed the effect of AngII	[4]	
Contraction to L-NAME (eNOS inhibitor)	AngII (100 nM)	Significantly increased	[4]
AngII (100 nM) + NF546 (10 µM)	Significantly reduced the constrictive response	[4]	

Table 2: Effect of **NF546** on LPS-Induced Vascular Dysfunction in Rat Aortic Rings

Parameter	Condition	Response	Reference
Vasoconstriction (Phenylephrine-induced)	LPS (8 mg/kg, i.p.)	Significantly increased	[5][6]
LPS + NF546 (10 μ mol/L)	Reduced contractility	[5][6]	
Vasorelaxation (Acetylcholine-induced)	LPS (8 mg/kg, i.p.)	Attenuated	[5][6]
LPS + NF546 (10 μ mol/L)	Improved relaxation	[5][6]	
H2O2 Release	LPS (8 mg/kg, i.p.)	Increased	[5][6]
LPS + NF546 (10 μ mol/L)	Decreased	[5][6]	

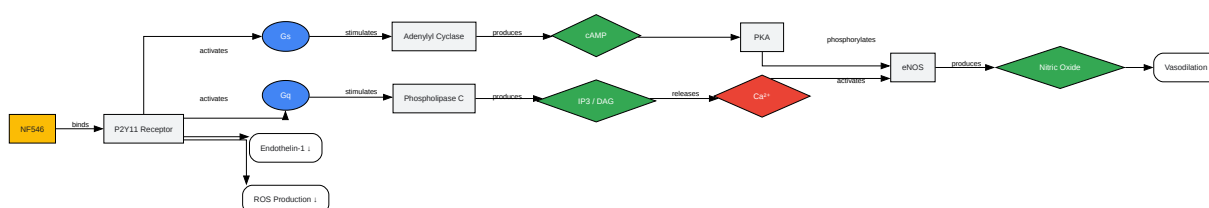
Table 3: Effect of **NF546** on Human Umbilical Vein Endothelial Cells (HUVECs)

Parameter	Condition	Response	Reference
Endothelin-1 (ET-1) Secretion	Control	Baseline	[4]
NF546 (10 μ M)	Significantly reduced	[4]	
AngII (100 nM)	No significant change	[4]	[4]
AngII (100 nM) + NF546 (10 μ M)	Significantly reduced	[4]	
Hypoxia/Reoxygenation (H/R)	No significant change	[4]	[4]
H/R + NF546 (10 μ M)	Significantly reduced	[4]	

Signaling Pathways and Experimental Workflows

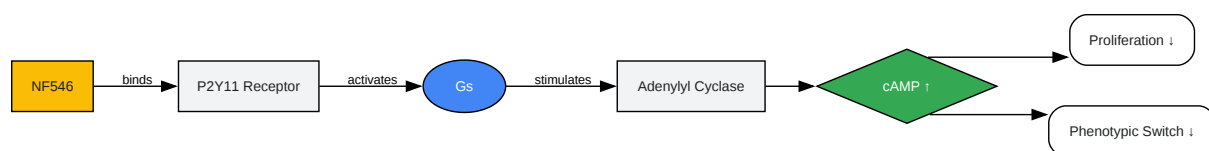
Signaling Pathways of NF546 in Vascular Cells

The following diagrams illustrate the key signaling cascades activated by **NF546** in endothelial and vascular smooth muscle cells.



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Figure 1. NF546 signaling in endothelial cells.

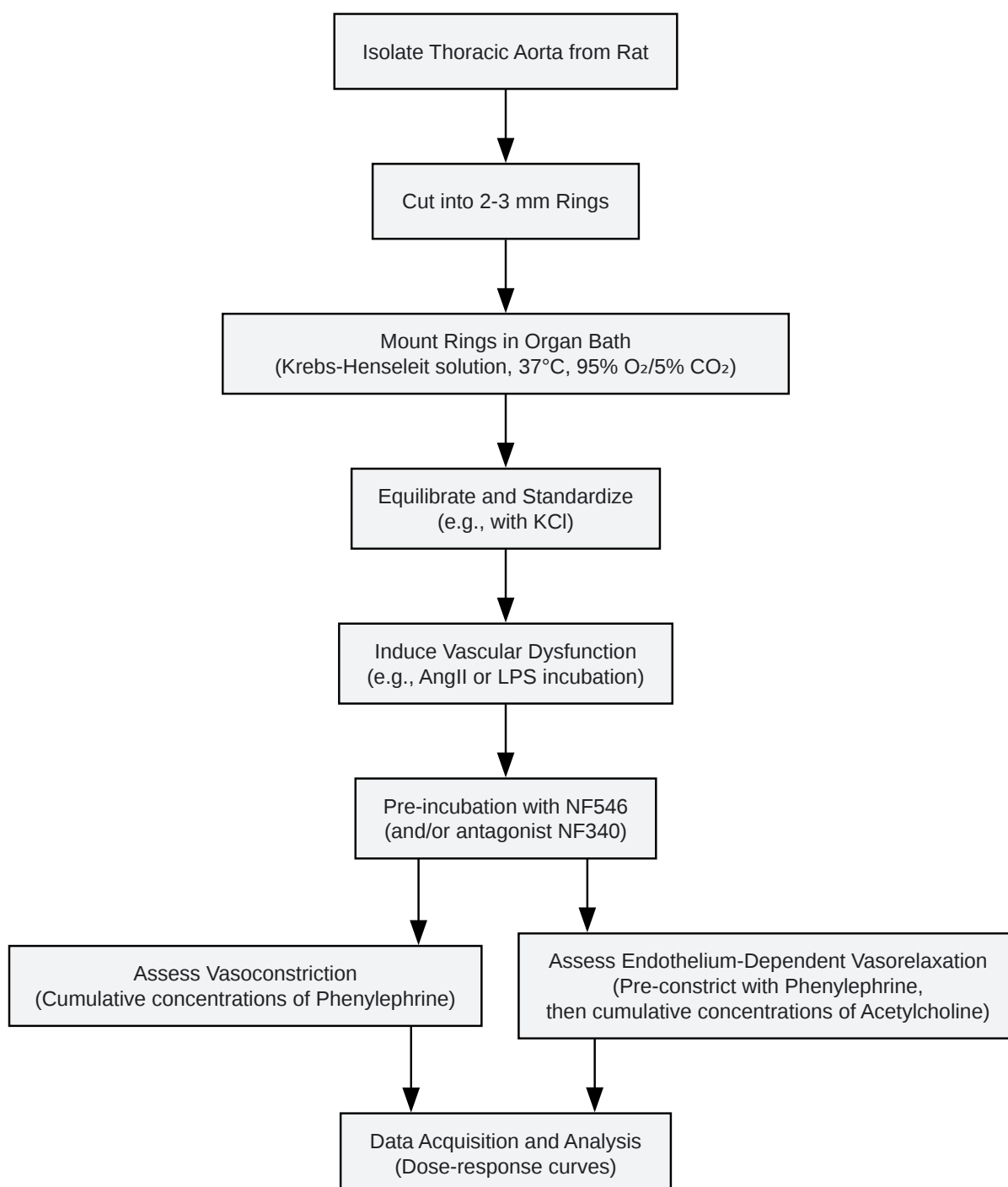


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Figure 2. NF546 signaling in vascular smooth muscle cells.

Experimental Workflows

The following diagram outlines a typical experimental workflow for assessing the effect of **NF546** on vascular reactivity using isolated aortic rings.



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Figure 3. Workflow for vascular reactivity studies.

Detailed Experimental Protocols

Vascular Reactivity Studies in Isolated Rat Aortic Rings

- **Tissue Preparation:** Thoracic aortas are isolated from male Sprague-Dawley rats. The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a pair of forceps.
- **Organ Bath Setup:** The aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
- **Experimental Procedure:**
 - The rings are equilibrated for 60-90 minutes under a resting tension of 2g.
 - The viability of the rings is assessed by challenging them with a high concentration of KCl (e.g., 80 mM).
 - To induce vascular dysfunction, rings are incubated with Angiotensin II (100 nM) or the vehicle for 30 minutes.
 - The rings are then pre-incubated with **NF546** (10 µM), the P2Y₁₁ antagonist NF340 (10 µM), or vehicle for 30 minutes.
 - **Vasoconstriction:** Cumulative concentration-response curves to phenylephrine are constructed.
 - **Vasorelaxation:** The rings are pre-contracted with phenylephrine to approximately 80% of the maximal contraction induced by KCl. Once a stable plateau is reached, cumulative concentration-response curves to acetylcholine are generated to assess endothelium-dependent relaxation.

- **Data Analysis:** The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

Measurement of H₂O₂ Release from Aortic Rings

- **Assay Principle:** The Ferrous Oxidation-Xylenol Orange (FOX) assay is used to measure H₂O₂ production. In this assay, H₂O₂ oxidizes Fe²⁺ to Fe³⁺ at an acidic pH, and the resulting Fe³⁺ forms a colored complex with xylenol orange, which can be measured spectrophotometrically.
- **Procedure:**
 - Aortic rings are incubated for 30 minutes in the FOX assay reagent with or without the experimental agents (e.g., AngII, **NF546**).
 - The absorbance of the supernatant is read at a specific wavelength (e.g., 560 nm).
 - A standard curve is generated using known concentrations of H₂O₂ to quantify the amount of H₂O₂ released by the tissue.

Cell Culture and In Vitro Assays

- **Cell Lines:** Human Umbilical Vein Endothelial Cells (HUVECs) and human Vascular Smooth Muscle Cells (hVSMCs) are commonly used.
- **Cell Proliferation Assay:** Cells are seeded in multi-well plates and treated with the experimental agents. Cell proliferation can be assessed using various methods, such as direct cell counting, MTT assay, or BrdU incorporation assay.
- **Measurement of Endothelin-1 (ET-1) Secretion:** HUVECs are treated with the experimental agents for a specified period (e.g., 12 hours). The cell culture supernatant is then collected, and the concentration of ET-1 is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Therapeutic Potential and Future Directions

The ability of **NF546** to improve endothelial function, reduce oxidative stress and inflammation, and inhibit detrimental vascular smooth muscle cell remodeling highlights its significant therapeutic potential for a variety of cardiovascular diseases.

- **Atherosclerosis:** By targeting multiple pathological processes in the vessel wall, including endothelial dysfunction, inflammation, and VSMC proliferation, **NF546** could be a valuable agent for the prevention and treatment of atherosclerosis[8].
- **Ischemia-Reperfusion (I/R) Injury:** **NF546** has demonstrated protective effects against I/R injury in various cell types, including cardiomyocytes and cardiofibroblasts[4][8]. Its vasculoprotective properties suggest it could also mitigate the vascular damage associated with I/R.
- **Hypertension and Inflammatory Vascular Diseases:** The vasodilatory and anti-inflammatory effects of **NF546** make it a candidate for the treatment of hypertension and other vascular diseases with an inflammatory component[7][5][8].

Future research should focus on further elucidating the downstream signaling pathways of the P2Y11 receptor in different vascular beds and in vivo models. The development of more specific and potent P2Y11 agonists, as well as the investigation of their long-term efficacy and safety, will be crucial for translating the promising preclinical findings into clinical applications.

Conclusion

NF546, through its selective activation of the P2Y11 receptor, exerts multifaceted protective effects on the vasculature. It promotes vasodilation, reduces oxidative stress and inflammation, and inhibits pathological cellular remodeling. The comprehensive data and methodologies presented in this guide underscore the potential of targeting the P2Y11 receptor with agonists like **NF546** as a novel therapeutic strategy for a wide range of vascular dysfunctions. This information provides a solid foundation for further research and development in this promising area of cardiovascular pharmacology.

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